molecular formula C15H15NO3S2 B2801560 6-Methyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid CAS No. 315679-26-6

6-Methyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Cat. No.: B2801560
CAS No.: 315679-26-6
M. Wt: 321.41
InChI Key: ZMAOISIVSYRNLT-UHFFFAOYSA-N
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Description

This compound belongs to the 4,5,6,7-tetrahydrobenzo[b]thiophene class, characterized by a bicyclic structure fused with a thiophene ring. The molecule features:

  • A 6-methyl substituent on the tetrahydrobenzene ring.
  • A thiophene-2-carbonylamino group at position 2, introducing an electron-withdrawing amide linkage.

Properties

IUPAC Name

6-methyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S2/c1-8-4-5-9-11(7-8)21-14(12(9)15(18)19)16-13(17)10-3-2-6-20-10/h2-3,6,8H,4-5,7H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAOISIVSYRNLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)O)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101331158
Record name 6-methyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678795
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

315679-26-6
Record name 6-methyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Methyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and structure-activity relationships (SAR) based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C13H13N1O2S2C_{13}H_{13}N_{1}O_{2}S_{2}. It features a benzothiophene core structure fused with a thiophene ring and a carboxylic acid functional group.

PropertyValue
Molecular FormulaC₁₃H₁₃N₁O₂S₂
Molecular Weight273.37 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available thiophene derivatives. The process may include:

  • Formation of the Benzothiophene Core : Utilizing cyclization reactions to form the fused benzothiophene structure.
  • Introduction of Functional Groups : Employing methods such as acylation or amination to introduce the thiophene carbonyl and amino groups.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzothiophenes exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various strains of bacteria, including drug-resistant Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 4 µg/mL .

Cytostatic and Antitumor Activity

The compound has been predicted to exhibit cytostatic properties. A study on azomethine derivatives of related compounds demonstrated antitumor activity through inhibition of cell proliferation in vitro. The structure-activity relationship indicated that specific substitutions on the benzothiophene core enhance cytotoxic effects against cancer cell lines .

Anti-inflammatory Effects

Compounds derived from benzothiophenes have also been associated with anti-inflammatory properties. The presence of specific functional groups can modulate inflammatory pathways, making these compounds potential candidates for treating inflammatory diseases .

Case Studies

  • Cytotoxicity Testing : In a study evaluating several derivatives of benzothiophenes, one compound showed an IC50 value of 14 µM against human cancer cell lines. This suggests that structural modifications can significantly impact biological activity .
  • Antimicrobial Efficacy : A derivative exhibited an MIC of 4 µg/mL against resistant strains of bacteria. This highlights the potential for developing new antibiotics based on this scaffold .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituents : The presence and position of substituents on the thiophene and benzothiophene rings can significantly influence potency and selectivity.
  • Functional Groups : The introduction of electron-withdrawing or electron-donating groups can enhance or reduce biological activity.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of thiophene have been shown to inhibit the proliferation of cancer cells by inducing apoptosis. The specific application of 6-Methyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid in cancer therapy is still under investigation but shows promise due to its structural analogies with known anticancer agents.

Antimicrobial Properties

Thiophene derivatives are known for their antimicrobial activities. Research has demonstrated that compounds containing thiophene rings can inhibit the growth of various bacterial strains. The specific compound may be evaluated for its effectiveness against resistant strains of bacteria or fungi, potentially leading to new therapeutic agents.

Organic Electronics

The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics. They can be utilized in the development of organic semiconductors for devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films could enhance device performance.

Polymer Chemistry

In polymer science, thiophene derivatives are often incorporated into polymer matrices to improve conductivity and mechanical properties. The compound could serve as a monomer or additive in the synthesis of conductive polymers, which have applications in flexible electronics and sensors.

Photocatalysis

Compounds similar to this compound have been explored for photocatalytic applications in environmental remediation. Their ability to absorb light and facilitate chemical reactions can be harnessed to degrade pollutants in water and air.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated that thiophene derivatives can induce apoptosis in breast cancer cells (IC50 values < 20 µM).
Study BAntimicrobial PropertiesShowed effective inhibition of E. coli growth with a minimum inhibitory concentration (MIC) of 50 µg/mL for related thiophene compounds.
Study COrganic ElectronicsReported enhanced charge carrier mobility in devices using thiophene-based polymers compared to traditional materials.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs and their distinguishing features are summarized in Table 1.

Table 1: Structural Comparison of Tetrahydrobenzo[b]thiophene Derivatives

Compound Name R₁ (Position 6) R₂ (Position 2) R₃ (Position 3) Molecular Formula Molecular Weight
6-Methyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid Methyl Thiophene-2-carbonylamino Carboxylic acid C₁₆H₁₅N₂O₃S₂ 371.43 g/mol
Ethyl 2-[(2-methylbenzoyl)amino]-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate [5] Methyl 2-Methylbenzoylamino Ethyl ester C₂₁H₂₃NO₃S 377.48 g/mol
2-Amino-6-ethyl-N-(2-methylphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide [8] Ethyl Amino o-Tolylcarboxamide C₁₉H₂₃N₂OS 342.47 g/mol
Methyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate [12] Phenyl Amino Methyl ester C₁₆H₁₇NO₂S 287.38 g/mol

Key Observations :

  • Position 2: The thiophene-2-carbonylamino group introduces steric bulk and electron-withdrawing effects, which may influence electronic properties and binding affinity in biological systems .
  • Position 6 : Methyl or ethyl substituents (e.g., [5], [8]) reduce conformational flexibility compared to bulkier groups like phenyl ([12]), possibly affecting intermolecular interactions.

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : The carboxylic acid group enables robust hydrogen-bonding networks, as discussed in , which could enhance crystallinity or molecular recognition in supramolecular assemblies.

Q & A

Q. What are the optimal synthetic routes and purification methods for this compound?

  • Methodological Answer : The synthesis typically involves coupling the tetrahydrobenzothiophene core with thiophene-2-carbonylamino groups via amidation. For example, intermediates like methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (prepared via cyclocondensation of ketones with sulfur and nitriles ) are acylated using thiophene-2-carbonyl chloride under anhydrous conditions. Purification is achieved via reverse-phase HPLC (e.g., MeCN:H₂O gradients) or methanol recrystallization, yielding 65–78% purity .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer : Structural validation relies on 1H/13C NMR to confirm substituent positions (e.g., methyl groups at δ 1.35 ppm, ester carbonyls at ~170 ppm) and IR spectroscopy for functional groups (C=O stretches at 1650–1750 cm⁻¹, NH/amide bands at 3200–3400 cm⁻¹). Mass spectrometry (LC-MS/HRMS) confirms molecular weight, with deviations <2 ppm .

Advanced Research Questions

Q. How can structural contradictions in NMR or crystallographic data be resolved?

  • Methodological Answer : Disordered conformers in the tetrahydrobenzo[b]thiophene ring (e.g., cyclohexene chair/half-chair conformations) require crystallographic refinement with partial occupancy modeling. For NMR, dynamic effects (e.g., axial-equatorial methyl group flipping) may split signals, necessitating variable-temperature NMR or DFT calculations to validate resonance assignments .

Q. What structure-activity relationships (SAR) enhance its antibacterial activity?

  • Methodological Answer : Modifying the thiophene-2-carbonylamino group or tetrahydrobenzothiophene substituents (e.g., introducing tert-butyl or phenyl groups) improves activity. For example, N-(2-chlorophenyl) derivatives show enhanced Gram-positive inhibition (MIC: 2–8 µg/mL) by increasing lipophilicity and membrane penetration .

Q. Which solvents and reaction conditions optimize yield and selectivity?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance acylation efficiency by stabilizing reactive intermediates. Refluxing at 80–100°C under N₂ minimizes side reactions (e.g., ester hydrolysis). Catalyst-free conditions reduce purification complexity, achieving yields >70% .

Q. How can interactions with biological targets be studied mechanistically?

  • Methodological Answer : Molecular docking (e.g., using AutoDock Vina) identifies binding poses in bacterial enoyl-ACP reductase or kinase pockets. In vitro assays (e.g., time-kill kinetics, ROS generation) quantify bactericidal effects, while SAR-by-NMR maps critical hydrogen bonds (e.g., amide NH with ATP-binding cleft residues) .

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